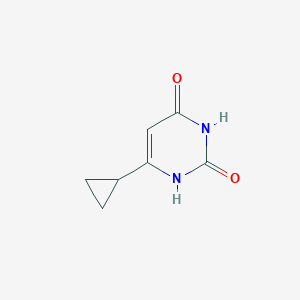

6-环丙基-1,2,3,4-四氢嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

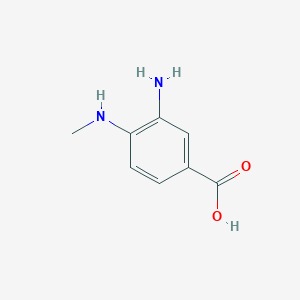

The compound 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic molecule that features a cyclopropyl group attached to a tetrahydropyrimidine ring. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The papers provided discuss various related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions or cycloaddition reactions. For instance, the synthesis of 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate was achieved through a microwave-assisted reaction followed by extraction and purification steps . Similarly, the synthesis of dihydropyrimidine-2,4,5(3H)-triones and tetrahydro-2-thioxopyrimidine-4,5-diones was performed via a three-component reaction involving amines, phenyl isocyanate or phenyl isothiocyanate, and ethyl bromopyruvate . These methods could potentially be adapted for the synthesis of 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a tetrahydropyrimidine ring, which can be nearly planar, as observed in the crystal structure of a related compound . The cyclopropyl group is likely to introduce strain into the molecule, affecting its reactivity and physical properties. The crystal structure analysis of 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate reveals normal intramolecular bond lengths, including those of the cyclopropyl moiety, and the formation of puckered layers held together by hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyrimidine derivatives can be influenced by substituents on the ring. Cycloaddition reactions are a common method for constructing such compounds, as seen in the synthesis of tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones . The presence of a cyclopropyl group could affect the regioselectivity and outcome of such reactions. Acid-catalyzed photoreactions of related compounds have been shown to produce novel cycloadducts, indicating a rich chemistry that could be explored for 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives can vary widely depending on the substituents. For example, the crystal structure of a related compound shows that the pyrimidine rings are nearly planar, and the molecules form dimers through hydrogen bonding . The solubility, melting point, and stability of 6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione would be influenced by the cyclopropyl group and the overall molecular geometry. The synthesis methods described in the papers suggest that these compounds can be obtained in good yield and purity, which is important for their practical applications .

科学研究应用

分子结构和光学应用

6-环丙基-1,2,3,4-四氢嘧啶-2,4-二酮已被研究其分子结构和振动光谱。使用密度泛函理论(DFT)进行了理论研究,以了解其分子结构、振动波数和光学性质。这些研究揭示了该化合物在非线性光学应用中具有显著潜力,因为其高超极化率远远大于尿素。这使得它成为进一步在这一领域进行研究的有吸引力的候选物 (Al-Abdullah et al., 2014)。

合成化学和衍生化合物

已经探索了各种合成方法来制备该化合物的衍生物。例如,在碱性介质中特定羰基化合物的环化可以产生新颖的嘧啶衍生物,这些衍生物具有独特的化学性质。这些合成途径允许创造具有潜在应用于化学和药理学不同领域的多样化化合物 (Mekuskiene & Vainilavicius, 2006)。

超分子化学应用

在超分子化学领域,已合成了6-环丙基-1,2,3,4-四氢嘧啶-2,4-二酮的衍生物,并作为与特定冠醚共结晶的配体进行研究。这些研究通过广泛的氢键相互作用导致了复杂的二维和三维网络的形成,展示了该化合物在创建新颖超分子组装中的实用性 (Fonari et al., 2004)。

药物合成和生物活性

该化合物还被用于合成生物活性分子的研究。例如,它已被用作合成具有潜在抗病毒和抗惊厥活性的化合物的中间体。这些研究有助于理解化合物结构的修改如何导致生物活性的显著变化,这对于药物开发至关重要 (Petersen et al., 2001)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

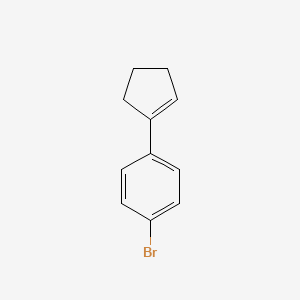

IUPAC Name |

6-cyclopropyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-6-3-5(4-1-2-4)8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHXYFPEQCXJJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

21573-06-8 |

Source

|

| Record name | 6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)